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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzamide

Cat. No.: B15229242

Comparative SAR Analysis of 3-Hydroxy-5-
methylbenzamide Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-
Hydroxy-5-methylbenzamide analogues. The information is compiled from recent studies and
presented to facilitate the rational design of novel therapeutic agents. This document
summarizes key quantitative data, details experimental methodologies, and visualizes relevant
biological and experimental processes.

Structure-Activity Relationship Data

The biological activity of 3-Hydroxy-5-methylbenzamide analogues has been primarily
investigated in the context of their anti-mycobacterial and histone deacetylase (HDAC)
inhibitory activities. The following tables summarize the key findings from these studies,
highlighting the impact of structural modifications on potency and selectivity.

Anti-Mycobacterial Activity of Benzamide Analogues

A series of 3-Hydroxy-5-methylbenzamide derivatives were synthesized and evaluated for
their inhibitory activity against Mycobacterium tuberculosis. The core structure was modified at
the C-5 position and the amide functionality to explore the SAR.
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C-5 Amide o
Compound L o HepG2 Selectivity
Substitutio Substitutio IC90 (M)
ID CC50 (pM) Index (SI)
n n
4b Methyl Primary 0.62 33 53
16 Thiophene Primary 0.13 39 300
Secondary
22f Methyl 0.09 25 278
(Methyl)
4z Fluorine Primary > 100
Difluoromethy _
4za | Primary >100
4h 3-Pyridine Primary 7.5 37 5
41 3-Furan Primary 0.41 40 98
4m 2-Furan Primary 0.58 40 69
40 3-Thiophene Primary 0.35 30 86
4p 2-Thiophene Primary 0.2 13 65

Data sourced from a study on benzamides as Mycobacterium tuberculosis QcrB inhibitors.[1]

Key SAR Insights for Anti-Mycobacterial Activity:

e C-5 Position: Substitution at the C-5 position of the benzamide core is crucial for activity.

Electron-rich, smaller substitutions are favored.[1] Electron-withdrawing groups like fluorine

and difluoromethyl are poorly tolerated.[1] Heteroaromatic rings such as furan and thiophene

at this position lead to potent analogues.[1]

e Amide Substitution: Secondary amides, such as methyl amides, are more potent than their

primary amide counterparts.[1]

HDACI1 Inhibitory Activity of Benzamide Derivatives
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A guantitative structure-activity relationship (3D-QSAR) study on a series of benzamide
derivatives as HDACL1 inhibitors revealed key structural requirements for potent inhibition.

Biological Activity

Compound Binding Energy (kcal/mol) )
Correlation
36 -19.1 Strong
37 -18.5 Strong
49 -24.0 Strong
CPD-60 -21.2 Strong
Cl-994 -14.4 Favorable
MS275 -16.1 Favorable

Binding energies were calculated using the MM-PBSA method and showed a strong correlation
with biological activities.[2]

Key SAR Insights for HDAC1 Inhibition:
e Anincrease in electron density around the benzamide ring enhances inhibitory activity.[2]

« Interaction with Phe150 and Phe205 suggests that an electronegative substituent in the
linker region facilitates 1t-stacking interactions.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 3-Hydroxy-5-methylbenzamide Analogues

A general synthetic route for the preparation of 5-substituted-3-hydroxybenzamide analogues
involves the following key steps:

o Starting Material: The synthesis typically starts from a commercially available substituted 2-
hydroxybenzamide. For example, 2-hydroxy-5-methylbenzamide can be used as a starting
point.[1]
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Coupling Reaction: A common method for introducing substituents is the Mitsunobu coupling
reaction. For instance, coupling of the hydroxybenzamide with an appropriate alcohol can
yield the desired ether-linked analogue.[1]

Alternative Coupling: Suzuki-Miyaura coupling reactions can be employed to introduce
various aromatic and heteroaromatic moieties at the C-5 position.[1]

Amide Modification: Secondary amides can be prepared from the corresponding primary
amides through standard N-alkylation procedures.

In Vitro Anti-Mycobacterial Assay

The antimycobacterial activity of the synthesized compounds is typically evaluated against

Mycobacterium tuberculosis H37Rv strain using the following protocol:

Culture Preparation:M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with
OADC (oleic acid, albumin, dextrose, catalase).

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions,
which are then serially diluted.

Assay: The bacterial culture is added to 96-well plates containing the serially diluted
compounds. The plates are incubated at 37°C.

Measurement of Inhibition: After a defined incubation period (e.g., 7 days), bacterial growth
IS measured using a suitable method, such as the Microplate Alamar Blue Assay (MABA).
The IC90 value, the concentration required to inhibit 90% of bacterial growth, is then
determined.[1]

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against a human cell line, such as HepG2

(human liver cancer cell line), to determine their selectivity.

e Cell Culture: HepG2 cells are maintained in a suitable medium, such as Eagle's Minimum
Essential Medium (EMEM), supplemented with fetal bovine serum.
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Assay: Cells are seeded in 96-well plates and allowed to attach. The cells are then treated
with serial dilutions of the test compounds.

Measurement of Viability: After an incubation period (e.g., 72 hours), cell viability is
determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay. The CC50 value, the concentration that causes 50% cell
death, is calculated.[1]

3D-QSAR and Molecular Docking

Computational studies are often employed to understand the SAR at a molecular level.

Dataset Preparation: A dataset of benzamide derivatives with their known biological activities
(e.g., IC50 values) is compiled.[2][3]

Molecular Modeling: 3D structures of the compounds are generated and optimized.

Alignment: The molecules are aligned based on a common scaffold or by docking them into
the active site of the target protein.[2]

QSAR Model Generation: Comparative Molecular Field Analysis (CoMFA) and Comparative
Molecular Similarity Indices Analysis (CoOMSIA) are used to generate 3D-QSAR models that
correlate the 3D structural features of the molecules with their biological activity.[2]

Molecular Docking: To predict the binding mode and interactions of the compounds with their
target protein, molecular docking simulations are performed using software like AutoDock or
Schrédinger Suite.[2][3]

Visualizations

The following diagrams illustrate key workflows and relationships in the SAR studies of 3-

Hydroxy-5-methylbenzamide analogues.
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Caption: General experimental workflow for SAR studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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